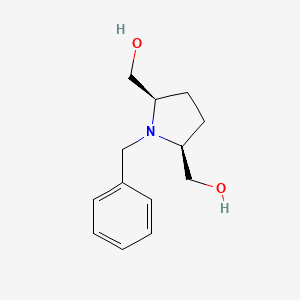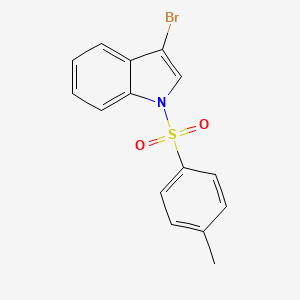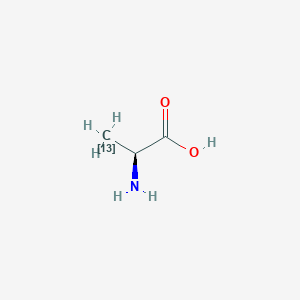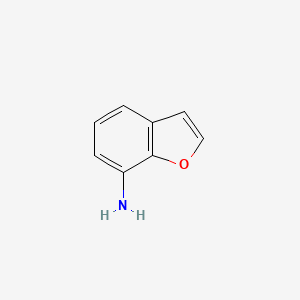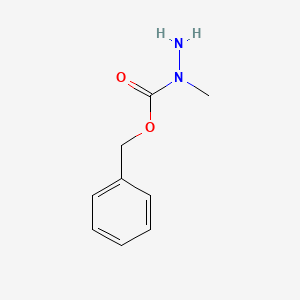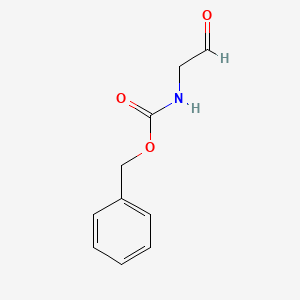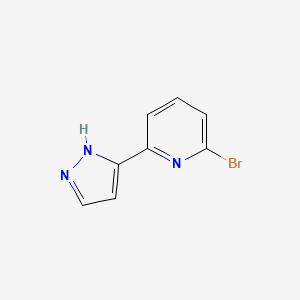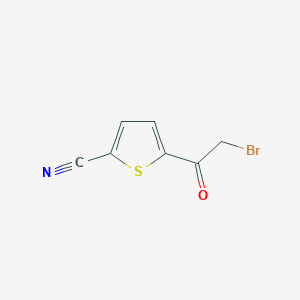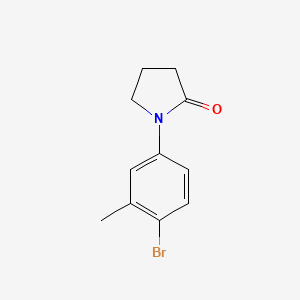
Boc-2,5-difluoro-D-phenylalanine
Vue d'ensemble
Description
Boc-2,5-difluoro-D-phenylalanine is a derivative of phenylalanine, an amino acid, which has been modified to include difluoromethyl groups and a Boc (tert-butoxycarbonyl) protective group. This compound is of interest in the field of peptide synthesis, particularly for the creation of peptide analogues that are resistant to hydrolysis, which can be important in the development of pharmaceuticals and in the study of protein interactions .
Synthesis Analysis
The synthesis of Boc-2,5-difluoro-D-phenylalanine derivatives has been reported in the context of creating phosphotyrosyl peptide analogues. One approach involves the synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and its diethyl phosphonate analogues with either Boc or Fmoc-amino protection. These derivatives are then used for solid-phase synthesis of peptides that contain nonhydrolyzable phosphotyrosyl mimetics . Another synthetic route was developed for large-scale production, suitable for rapid scale-up to 150-kg scale, which is based on asymmetric hydrogenation of an N-acetyl dehydroamino-acid, followed by several steps including monoreduction, Erlenmeyer condensation, and ring-opening/O-deacetylation. This route successfully produced the Boc amino acid on a large scale .
Molecular Structure Analysis
The molecular structure of Boc-2,5-difluoro-D-phenylalanine includes a phenyl ring substituted with difluoromethyl groups at the 2 and 5 positions, and a Boc group to protect the amino functionality during peptide synthesis. The presence of the difluoromethyl groups can significantly alter the electronic properties of the phenyl ring and can affect the molecule's interaction with other chemical entities, such as enzymes or receptors .
Chemical Reactions Analysis
The Boc-2,5-difluoro-D-phenylalanine can undergo various chemical reactions typical of protected amino acids. For instance, it can be incorporated into peptides via solid-phase peptide synthesis, where the Boc group serves to protect the amino group during the coupling of amino acid residues. After the peptide chain is assembled, the Boc group can be removed under acidic conditions to yield the free amino group, which is necessary for the peptide to exhibit its biological activity . Additionally, the synthesis of N-Boc-4-Aminomethyl-L-phenylalanine from N-Boc-4-Iodophenylalanine involves a Pd-catalyzed carbonylation, oxime formation, and catalytic reduction, indicating that the Boc-protected phenylalanine derivatives can participate in a variety of organic transformations .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Boc-2,5-difluoro-D-phenylalanine are not detailed in the provided papers, we can infer that the presence of the Boc group increases the steric bulk and alters the compound's solubility and reactivity compared to the unprotected amino acid. The difluoromethyl groups also add electronegative elements to the molecule, which can affect its acidity and overall chemical stability. These modifications are crucial for the compound's role in solid-phase peptide synthesis and its resistance to enzymatic degradation .
Applications De Recherche Scientifique
Chemical Modification in Biological Systems
Boc-2,5-difluoro-D-phenylalanine has been used in chemical modifications within biological systems. For instance, a Boc-protected derivative of a photoactivatable, carbene-generating analogue of phenylalanine was used in experiments involving the acylation of adenosine derivatives. This research highlights the potential of Boc-2,5-difluoro-D-phenylalanine in studying protein synthesis and amino acid behavior in bacterial systems such as Escherichia coli (Baldini et al., 1988).
Peptide Synthesis and Modification
Boc-2,5-difluoro-D-phenylalanine has been instrumental in the synthesis of peptides. One study demonstrated the use of Boc-protected erythro-N-Boc-β-mercapto-l-phenylalanine in native chemical ligation processes for peptide synthesis. This method has shown efficacy in the creation of complex peptides and could be vital in pharmaceutical peptide synthesis (Crich & Banerjee, 2007).
Structural Studies of Peptides
In structural biology, Boc-2,5-difluoro-D-phenylalanine has been used to study the conformation of phenylalanine oligomers. Research involving circular dichroism indicated that in certain solvents, these oligomers form specific conformations, which is crucial for understanding peptide structure and function (Peggion et al., 1974).
Solid-Phase Reaction Field Studies
The compound has also been explored in the context of solid-phase reaction fields, such as in the study of the diffusional behavior of Boc-phenylalanine in Merrifield network polystyrene gels. This research is significant for understanding the behavior of amino acids in different phases and temperatures, which can impact their chemical reactions and interactions (Yamane et al., 2002).
Development of Radiolabeled Phenylalanine Derivatives
Boc-2,5-difluoro-D-phenylalanine has been used in the synthesis and radioiodination of derivatives for peptide synthesis. This is particularly important in the field of radiopharmaceuticals, where such derivatives can be used in diagnostic imaging or targeted therapy (Wilbur et al., 1993).
Applications in Polymer Chemistry
In polymer chemistry, Boc-2,5-difluoro-D-phenylalanine derivatives have been polymerized to create amino acid-based polymers with specific characteristics. These polymers have applications in drug delivery and other areas where precise molecular control is needed (Kumar et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
(2R)-3-(2,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSZJZJRRBKIDS-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462789 | |
| Record name | Boc-2,5-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-2,5-difluoro-D-phenylalanine | |
CAS RN |
261380-31-8 | |
| Record name | Boc-2,5-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261380-31-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





